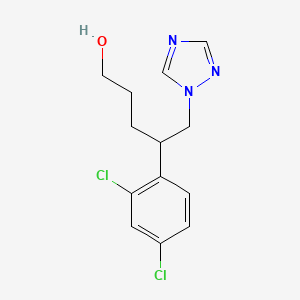

Penconazol Hydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Penconazol Hydroxide is a triazole fungicide known for its broad-spectrum antifungal properties. It is primarily used in agriculture to control fungal diseases in crops such as grapes, apples, vegetables, and tea plants. The compound is characterized by its low toxicity, minimal residue, and environmental safety, making it a preferred choice for sustainable agriculture .

Preparation Methods

Penconazol Hydroxide is synthesized using a series of chemical reactions involving key raw materials such as 2,4-dichlorobutyrophenone, sodium methoxide, methyl chloroacetate, methylsulfonyl chloride, and triazole. The synthetic route typically involves Darzen condensation, reduction, esterification, and synthesis using potassium borohydride . Industrial production methods focus on optimizing yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Penconazol Hydroxide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Penconazol Hydroxide has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying triazole fungicides and their interactions with various substrates.

Biology: It is used to study the effects of fungicides on plant physiology and microbial ecology.

Medicine: Research is ongoing to explore its potential as an antifungal agent in clinical settings.

Industry: It is used in the formulation of agricultural products to enhance crop protection and yield

Mechanism of Action

Penconazol Hydroxide exerts its effects by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. It acts as a sterol demethylation inhibitor, disrupting the formation of the cell membrane and leading to the death of the fungal cells. This mechanism makes it effective against a wide range of fungal pathogens .

Comparison with Similar Compounds

Penconazol Hydroxide is unique among triazole fungicides due to its broad-spectrum activity and low environmental impact. Similar compounds include:

Tebuconazole: Another triazole fungicide with similar antifungal properties but higher toxicity.

Propiconazole: Known for its effectiveness against a wide range of fungal diseases but with a higher environmental impact.

Flutriafol: A triazole fungicide with similar properties but less effective against certain fungal strains.

This compound stands out for its balance of efficacy, safety, and environmental sustainability, making it a valuable tool in modern agriculture.

Properties

Molecular Formula |

C13H15Cl2N3O |

|---|---|

Molecular Weight |

300.18 g/mol |

IUPAC Name |

4-(2,4-dichlorophenyl)-5-(1,2,4-triazol-1-yl)pentan-1-ol |

InChI |

InChI=1S/C13H15Cl2N3O/c14-11-3-4-12(13(15)6-11)10(2-1-5-19)7-18-9-16-8-17-18/h3-4,6,8-10,19H,1-2,5,7H2 |

InChI Key |

MJKJNWXUOARBPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CCCO)CN2C=NC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.